molecular formula C8H9N3O B11921158 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol CAS No. 1260891-83-5

2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol

Cat. No.: B11921158
CAS No.: 1260891-83-5
M. Wt: 163.18 g/mol
InChI Key: GASARHOUUKHLGN-UHFFFAOYSA-N
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Description

2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol is a heterocyclic compound featuring a fused pyrrolopyrazine core substituted with an ethanol moiety at the 6-position. The pyrrolo[2,3-b]pyrazine scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems. The ethanol substituent introduces polarity, enhancing solubility in aqueous environments compared to non-polar analogs.

Properties

CAS No.

1260891-83-5

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanol

InChI

InChI=1S/C8H9N3O/c12-4-1-6-5-7-8(11-6)10-3-2-9-7/h2-3,5,12H,1,4H2,(H,10,11)

InChI Key

GASARHOUUKHLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)CCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-b]pyrazine derivatives are highly dependent on substituent type and position. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol 6-(2-hydroxyethyl) C8H9N3O 163.18 Polar, moderate solubility in water
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine 6-phenyl C12H9N3 195.22 Hydrophobic, high logP (~3.2)
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine 2-Cl, 7-F C6H3ClFN3 171.56 Halogenated, enhanced electrophilicity
Aloisine A (4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol) 6-(4-hydroxyphenyl), 7-butyl C16H17N3O 267.33 Bulky, mixed polarity, kinase activity
tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate 2-tert-butyl carbamate, 3-Cl, 5-Me, 6-thiophenyl C18H20ClN3O2S 385.89 Lipophilic, protease inhibitor potential

Key Observations :

  • Polarity: The ethanol substituent in the target compound improves aqueous solubility compared to hydrophobic analogs like 6-phenyl derivatives .
  • Electrophilicity : Halogenated derivatives (e.g., 2-chloro-7-fluoro) exhibit enhanced reactivity in cross-coupling reactions, making them versatile intermediates .
  • Biological Activity : Bulky substituents (e.g., Aloisine A) are associated with kinase inhibition, while carbamate groups (e.g., tert-butyl derivatives) improve metabolic stability .

Key Findings :

  • Aloisine A demonstrates nanomolar inhibition of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK3β), highlighting the scaffold’s versatility .
  • Halogenated derivatives are preferred for further functionalization due to their reactivity .
  • The ethanol-substituted analog’s polarity may limit membrane permeability, necessitating prodrug strategies .

Biological Activity

2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol, with the chemical formula C8_8H9_9N3_3O and CAS number 1260891-83-5, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 163.18 g/mol
  • Structural Formula : The compound features a pyrrolo[2,3-b]pyrazine core, which is significant for its biological interactions.

Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has been identified as a selective inhibitor of the PKMYT1 kinase, which plays a crucial role in regulating cell cycle progression and DNA damage response mechanisms. The inhibition of PKMYT1 has implications for cancer therapies targeting DNA damage response pathways .

Anticancer Properties

  • PKMYT1 Inhibition : Studies have demonstrated that this compound exhibits potent inhibitory activity against PKMYT1 with IC50_{50} values in the low micromolar range. This inhibition leads to enhanced phosphorylation of CDK1, promoting cell cycle arrest in cancer cells .
  • Cell Viability Assays : In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines. The compound was particularly effective against cell lines with aberrant PKMYT1 expression.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyrrolo ring system significantly affect biological activity. For instance, substituents at specific positions on the pyrazine ring were found to enhance selectivity and potency against PKMYT1. The following table summarizes key findings from various studies:

Compound VariantR GroupPKMYT1 IC50_{50} (μM)Remarks
Compound AH0.69High selectivity
Compound BNH2_24.1Moderate activity
Compound CCH2_2OH1.2Enhanced potency

In Vivo Studies

In vivo studies using animal models have further validated the anticancer potential of this compound. Administration of the compound led to significant tumor regression in xenograft models, correlating with increased apoptosis markers in tumor tissues.

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